Nanpp vs. Trans-NVP Analog: Stereochemical Configuration Dictates ChAT Inhibitor Geometry
X-ray crystallographic analysis confirms that Nanpp (cis configuration) adopts a distinctly non-planar conformation between the pyridinium and naphthyl rings, whereas the trans analog exhibits near-complete coplanarity [1]. This stereochemical divergence fundamentally alters the molecular geometry presented to the ChAT active site, with quantum calculations substantiating that charge distribution across the vinyl linkage differs substantially between cis and trans isomers [2].
| Evidence Dimension | Molecular conformation (pyridinium-naphthyl ring geometry) |
|---|---|
| Target Compound Data | Non-planar (cis configuration; pyridinium and naphthyl rings not coplanar) |
| Comparator Or Baseline | trans-N-(carboxymethyl)-4-(β-1-naphthylvinyl)pyridinium bromide: Near-complete coplanarity |
| Quantified Difference | Qualitative structural divergence (non-planar vs. coplanar); charge distribution differences quantified computationally |
| Conditions | X-ray crystallography; quantum mechanical calculations |
Why This Matters
This stereochemical differentiation means that Nanpp cannot be replaced by trans-configured NVP+ analogs without introducing a distinct molecular geometry that alters enzyme-inhibitor interaction, directly impacting experimental reproducibility in ChAT inhibition studies.
- [1] Chweh AY, et al. Structural correlations of choline acetyltransferase inhibitors: trans-N-(carboxymethyl)-4-(beta-1-naphthylvinyl)pyridinium bromide and cis-N-(2-aminoethyl)-4-(beta-1-naphthylvinyl)-3-methylpyridinium bromide hydrobromide. J Med Chem. 1984;27(7):825-830. PMID: 6737426. View Source
- [2] Chweh AY, et al. J Med Chem. 1984;27(7):825-830. (Quantum calculations section). View Source
